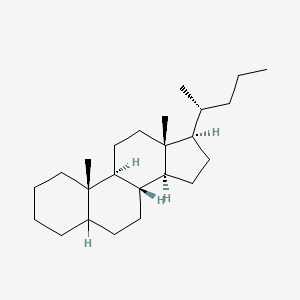
3-Methylbutanaloxim
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 3-Methylbutyraldehyde oxime involves various catalytic and enantioselective processes. For instance, the enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes using a Cu(II)-amino pyridine complex as a catalyst results in chiral building blocks that can be transformed into nonracemic chiral gamma-lactams and other derivatives (Blay, Hernandez‐Olmos, & Pedro, 2010). Another example includes the auto-oxidation of isobutyraldehyde in the presence of molecular oxygen, leading to substituted 1,3,4-oxadiazoles in moderate to excellent yields (Chauhan, Ravva, & Sen, 2019).
Molecular Structure Analysis
The molecular structure of 3-Methylbutyraldehyde oxime and its derivatives has been explored through various methods, including density functional theory (DFT) calculations. For example, the study of 3-nitroso-2,4-pentanedione, an oxime-acetylacetone, revealed insights into its structure, tautomerism, and intramolecular hydrogen bond through DFT calculations (Rakhshanipour, Jalali, Darugar, Eshghi, & Vakili, 2020).
Chemical Reactions and Properties
3-Methylbutyraldehyde oxime participates in various chemical reactions, such as oxime-nitrone isomerization and intramolecular cycloaddition, leading to the formation of isoxazolo[4,3-c]pyridine derivatives (Noguchi et al., 1999). These reactions showcase the compound's versatility and utility in synthesizing complex molecules.
Physical Properties Analysis
The synthesis and characterization of compounds related to 3-Methylbutyraldehyde oxime provide insights into their physical properties. For example, the synthesis of calcium 3-methyl-2-oxobutyrate through the reaction of isobutyraldehyde with diethyl oxalate under catalysis of sodium methoxide highlights the optimization of reaction conditions for achieving high yield and purity (Qian, 2009).
Chemical Properties Analysis
The chemical properties of 3-Methylbutyraldehyde oxime derivatives are influenced by their synthesis and reaction conditions. Studies on organocatalytic synthesis and the catalytic asymmetric Povarov reaction involving 3-methyl-2-vinylindoles demonstrate the compound's potential in creating chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities (Dai et al., 2016).
Wissenschaftliche Forschungsanwendungen
Kovalente Adaptable Netzwerke (CANs)
Die Oximchemie, einschließlich 3-Methylbutanaloxim, hat sich als vielseitiges Werkzeug für eine Vielzahl von Anwendungen erwiesen. Insbesondere die Kombination von Oximen mit Estern und Urethanen hat die Realisierung von kovalenten adaptablen Netzwerken (CANs) mit verbesserten und einstellbaren dynamischen Eigenschaften ermöglicht .
Dynamischer Austausch von Oximen
Der säurekatalysierte dynamische Austausch von Oximen ist eine bedeutende Anwendung. Dieser Mechanismus wird sowohl durch experimentelle als auch durch computergestützte Studien gut belegt, die die Bedeutung des Substituenteneffekts auf die Kinetik der Austauschreaktion hervorheben .
Herstellung von vernetzten Polymermaterialien
Oximgruppen, einschließlich this compound, können in ein vernetztes Polymermaterial eingebaut werden. Diese oximbaren Polymere können unter Säurekatalyse wiederverarbeitet werden, wobei ihre strukturelle Integrität erhalten bleibt .
Gegenmittel gegen Organophosphatvergiftung
Zu den gebräuchlichen Oximbaren Reaktivatoren oder Nervengegenmitteln gehören Pralidoxim, Obidoxim, HI-6, Trimedoxim und Methoxim. Diese Verbindungen sind für ihre breite Anwendung als Organophosphat (OP)-Gegenmittel bekannt .
Arzneimittelsynthese
Oxime, einschließlich this compound, werden als Zwischenprodukte für die Synthese verschiedener pharmakologischer Derivate verwendet .
Antibiotika
Cephalosporine sind β-Lactam-basierte Antibiotika und dienen als weit verbreitete Werkzeuge zur Bekämpfung bakterieller Infektionen. Oximbaren Cephalosporine haben sich als wichtige Klasse von Medikamenten mit verbesserter Wirksamkeit und einem breiten Spektrum an antimikrobieller Aktivität gegen grampositive und gramnegative Krankheitserreger entwickelt .
Sichtbarlicht-vermittelte Synthese von Oximestern
Eine neuartige, sichtbarlicht-vermittelte Drei-Komponenten-Reaktion zur Synthese von Oximestern wurde berichtet. Aldehyde, Anilin und N-Hydroxyphthalimid (NHPI)-Ester wurden als Substrate in dieser Drei-Komponenten-Reaktion verwendet .
Wirkmechanismus
Target of Action
3-Methylbutyraldehyde oxime, also known as Butanal, 3-methyl-, oxime, (E)-, is a type of aliphatic aldoxime . Oximes are known to have significant roles as acetylcholinesterase reactivators . They have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Mode of Action
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds, despite small changes in the total size and shape of the compound .
Pharmacokinetics
The pharmacokinetics of oximes are generally influenced by their chemical structure, the route of administration, and the individual’s metabolic profile .
Result of Action
Given its potential as a kinase inhibitor, it may influence cell signaling pathways and potentially have anticancer and anti-inflammatory effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-(3-methylbutylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPRNSQRRCCRR-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031900 | |
| Record name | (E)-3-Methylbutyraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626-90-4, 5775-74-6 | |
| Record name | 3-Methylbutyraldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanal, 3-methyl-, oxime, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methylbutyraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyraldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the presence of 3-Methylbutyraldehyde oxime in Herpetospermum pedunculosum?
A1: The study found both (Z)-3-Methylbutyraldehyde oxime and (E)-3-Methylbutyraldehyde oxime exclusively in the male buds of Herpetospermum pedunculosum []. This is particularly interesting because these compounds are typically associated with night-flowering plants []. While H. pedunculosum is not specifically classified as a night-flowering species, the presence of these compounds could suggest an ecological relationship with nocturnal pollinators or a specific role in the plant's reproductive strategy. This finding opens up avenues for further research into the pollination ecology and the potential role of volatile organic compounds like 3-Methylbutyraldehyde oxime in H. pedunculosum.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



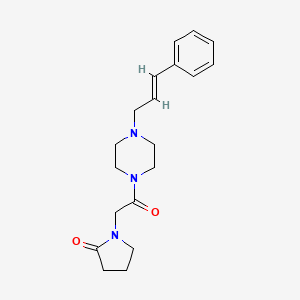
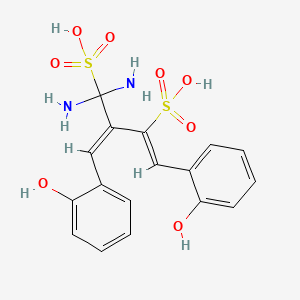
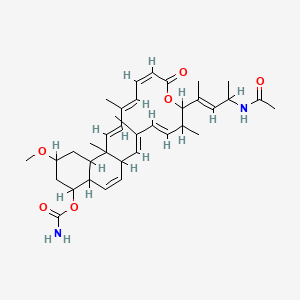

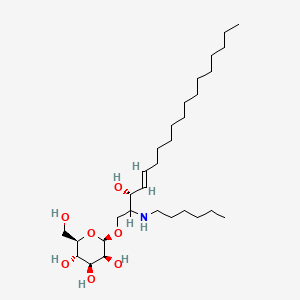
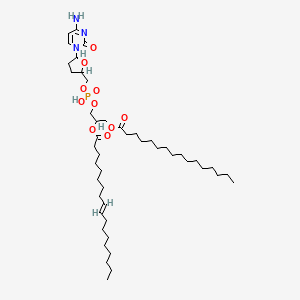


![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)
![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)
![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)
